6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
描述
This compound is a tricyclic sulfonamide derivative featuring a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one core linked to a piperazine moiety substituted with a 3-methoxybenzoyl group. Its structural complexity arises from the fused tricyclic system and the sulfonyl-piperazine bridge, which likely influences its electronic and steric properties.
属性
IUPAC Name |
6-[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-31-19-4-2-3-18(13-19)23(28)24-9-11-25(12-10-24)32(29,30)20-14-16-5-6-21(27)26-8-7-17(15-20)22(16)26/h2-4,13-15H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRZFVJMYKRHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one , with a CAS number of 946361-20-2 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 455.5 g/mol . The structure features a piperazine ring, a methoxybenzoyl moiety, and a unique tricyclic core, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 946361-20-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The unique structural features allow it to modulate the activity of these targets, leading to significant biological effects.
Anticancer Activity
Research indicates that derivatives of piperazine-based compounds, including this one, exhibit potent anticancer properties by inhibiting microtubule dynamics and sensitizing cancer cells to apoptosis. A study demonstrated that similar compounds can induce mitotic arrest in colon cancer cells, enhancing their sensitivity to tumor necrosis factor (TNF)-induced apoptosis .
In vitro studies have shown that the compound can slow tubulin polymerization without completely inhibiting it, which is crucial for its mechanism as a microtubule destabilizer. This property allows it to effectively sensitize cancer cells to apoptotic signals, potentially improving therapeutic outcomes in cancer treatments.
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of functional group positioning on the phenyl and benzoyl rings for the compound's activity. Variations in these groups can significantly influence the compound's ability to inhibit cancer cell growth and induce apoptosis .
Case Studies
- Colon Cancer Sensitization : In a notable study involving HT29 human colon cancer cells, the compound was shown to increase sensitivity to apoptotic ligands with an effective dose (ED50) around 115 nM . The cells treated with this compound exhibited increased levels of TNFR1 and activated caspases more readily than untreated controls .
- Microtubule Dynamics : Another investigation demonstrated that piperazine derivatives could disrupt microtubule organization, leading to the formation of multiple microtubule organizing centers in treated cells. This disruption is linked to enhanced apoptosis rates under stress conditions induced by TNF .
相似化合物的比较
Comparison with Structurally Similar Compounds
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
- Structural Difference : The benzoyl group here has 3,4-dimethoxy substituents instead of a single 3-methoxy group.
- Electronic Effects: The electron-donating methoxy groups may alter the piperazine ring’s basicity and hydrogen-bonding capacity, affecting target interactions . Crystallography: Both compounds likely require tools like SHELX or ORTEP for structural determination due to their complexity; differences in substituents could influence crystal packing and stability .
Piperazine-Based Compounds with Triazole Moieties ()
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Comparison :
- Functional Groups : The triazole and dichlorophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the main compound.
- Bioactivity Implications : Dichlorophenyl groups often enhance binding to hydrophobic enzyme pockets, while methoxy substituents may favor interactions with polar residues .
Generalized Structural Comparisons
| Property | Main Compound | 3,4-Dimethoxy Analog | Triazole-Dichlorophenyl Compound |
|---|---|---|---|
| Core Structure | Azatricyclo + sulfonamide-piperazine | Same core | Piperazine-triazole-dioxolan |
| Substituents | 3-Methoxybenzoyl | 3,4-Dimethoxybenzoyl | 2,4-Dichlorophenyl + triazole |
| logP (Estimated) | ~3.2 | ~3.7–4.0 | ~4.5–5.0 |
| Electron Effects | Moderate electron-donating | Strong electron-donating | Strong electron-withdrawing |
| Potential Bioactivity | Kinase inhibition (hypothetical) | Enhanced membrane permeability | Antimicrobial/antifungal (hypothetical) |
Research Findings and Inferences
- Synthetic Accessibility: The sulfonamide-piperazine linkage is synthetically tractable, but the tricyclic core may require advanced cyclization strategies.
- Conformational Analysis : The azatricyclo system’s puckering (via Cremer-Pople parameters) may differ from simpler bicyclic analogs, affecting binding to rigid enzyme pockets .
- Computational Modeling : Molecular descriptors (van der Waals volume, polar surface area) derived from QSPR/QSAR models could predict solubility and bioavailability differences between analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
